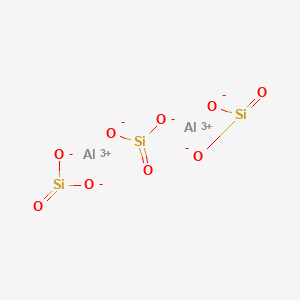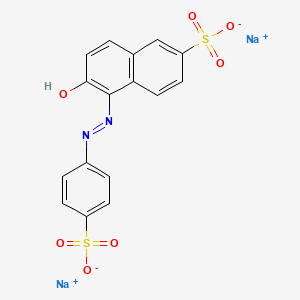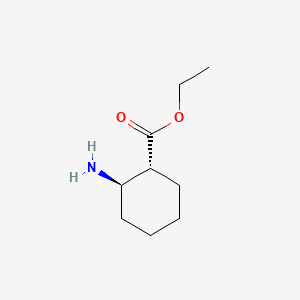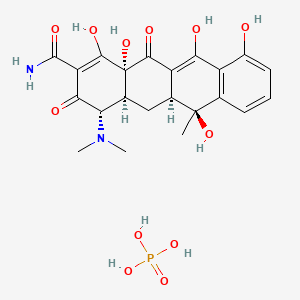
メタタングステン酸アンモニウム水和物
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ammonium metatungstate hydrate is a Keggin-type heteropoly compound with the chemical formula (NH4)6H2W12O40 · xH2O. It is widely used as a precursor for preparing tungsten catalysts for hydrocracking and as a fuel cell catalyst . This compound is known for its high solubility and stability in aqueous solutions, making it a valuable material in various industrial and scientific applications.
科学的研究の応用
Ammonium metatungstate hydrate has a wide range of scientific research applications. It is used as a precursor for synthesizing carbon-supported tungsten catalysts for hydrogenolysis of cellulose . It is also employed in the preparation of reduced tungsten and mixed tungsten oxide catalysts for bifunctional hydroisomerization of n-alkanes . Additionally, ammonium metatungstate hydrate is used in the synthesis of hybrid 2D/3D tungsten diselenide transistors via chemical vapor deposition . In the field of medical diagnosis, it serves as a reagent for chemical analysis .
作用機序
Target of Action
Ammonium metatungstate hydrate (AMT) is primarily used as a precursor material for the preparation of high-purity tungsten trioxide (WO3), which is used as a thin-film substrate for certain semiconductor devices . It also acts as a precursor to a variety of polyoxometalates .
Mode of Action
AMT interacts with its targets through a series of chemical reactions. In aqueous solution and depending on the pH value, different species with tungsten(VI) in an anionic moiety can exist . The metatungstate anion is stable under acidic conditions and can be obtained from the paratungstate anion . At low pH values, the tungstates react with organic bases such as trioctylamine to form an organic ammonium salt that can be extracted into the organic phase . Afterward, the organic phase is washed with an aqueous alkaline solution that deprotonates the organic base and directs the tungstate back into the aqueous phase .
Biochemical Pathways
The biochemical pathways affected by AMT are primarily related to the production of tungsten oxides, metal tungstates, tungsten carbides, or tungsten metal . These compounds have significant applications in various industries, including catalysts, photocatalysts, gas sensors, chromogenic materials, pigments, hard components in cutting and drilling tools, and lighting industry .
Pharmacokinetics
It’s known that the thermal decomposition of amt involves several steps, including the release of crystal water, formation of an amorphous phase, and transformation into hexagonal wo3 and more stable m-wo3 . These transformations could potentially affect the bioavailability of the compound.
Result of Action
The result of AMT’s action is the production of various forms of tungsten compounds. For instance, it can be used as a starting material to prepare catalysts for the reduction of NOx . It can also be used as a precursor to synthesize tungsten oxide thin films by chemical vapor deposition method .
Action Environment
The action of AMT is influenced by environmental factors such as pH and temperature. The formation and decomposition of the metatungstate anion are pH-dependent . The thermal behavior of AMT reveals a quick dehydration, with AMT-9.5 as an intermediate and AMT-4 as a stable hydrate phase under ambient conditions . Upon further heating, the material decomposes with stepwise formation of AMT-2, AMT-1, AMT-0, and an amorphous phase, before orthorhombic WO3 forms above 400°C .
生化学分析
Biochemical Properties
Ammonium (meta)tungstate hydrate plays a significant role in biochemical reactions. It is utilized as a raw material for the synthesis of tungsten catalysts, which are used in a variety of reactions like oxidation, hydroxylation, hydrogenation, and polymerization
Cellular Effects
It is known that tungsten catalysts, which can be prepared from Ammonium (meta)tungstate hydrate, are used in a variety of industrial applications
Molecular Mechanism
It is known to be involved in the synthesis of tungsten catalysts These catalysts can interact with various biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
The thermal behavior of Ammonium (meta)tungstate hydrate reveals a quick dehydration, with several intermediate phases forming upon further heating . This includes the formation of an amorphous phase, hexagonal WO3, and more stable m-WO3 . These changes over time could potentially have long-term effects on cellular function in in vitro or in vivo studies.
Metabolic Pathways
It is known to be involved in the synthesis of tungsten catalysts , which could potentially interact with various enzymes or cofactors
Transport and Distribution
It is known that it can be prepared by polycondensation of ammonium tungstate solutions , suggesting it may interact with various transporters or binding proteins
準備方法
Ammonium metatungstate hydrate can be prepared by polycondensation of ammonium tungstate solutions . The preparation process involves dissolving ammonium tungstate in water, followed by the addition of acids such as sulfuric acid and phosphoric acid to induce polycondensation . The reaction conditions, including leachant concentration, reaction temperature, and particle size, are optimized to achieve high yields. For instance, optimal conditions for preparing ammonium metatungstate from wolframite ore include using 2.0M sulfuric acid and 0.15M phosphoric acid at 75°C .
化学反応の分析
Ammonium metatungstate hydrate undergoes various chemical reactions, including oxidation, hydroxylation, hydrogenation, and polymerization . Common reagents used in these reactions include hydrogen, oxygen, and various organic compounds. The major products formed from these reactions are tungsten-based catalysts and materials. For example, heating ammonium metatungstate hydrate can lead to the formation of tungsten trioxide (WO3), which can further be reduced to elemental tungsten in the presence of hydrogen .
類似化合物との比較
Ammonium metatungstate hydrate is unique compared to other tungsten compounds due to its high solubility and stability in aqueous solutions. Similar compounds include ammonium tungstate, ammonium tetrathiotungstate, and tungstosilicic acid hydrate . While these compounds also serve as precursors for tungsten-based catalysts, ammonium metatungstate hydrate is preferred for applications requiring high solubility and stability.
特性
IUPAC Name |
azane;oxygen(2-);tungsten;tricosahydroxide;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6H3N.24H2O.17O.12W/h6*1H3;24*1H2;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/q;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;17*-2;;;;;;;;;;;;/p-23 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHLRCCQFLZAYJM-UHFFFAOYSA-A |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.N.N.N.N.N.O.[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H43N6O41W12-57 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2989.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12333-11-8 |
Source


|
| Record name | Ammonium metatungstate hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What role does ammonium metatungstate hydrate play in the synthesis of tungsten disulfide (WS2) powder as described in the research?
A1: Ammonium metatungstate hydrate (AMT) serves as the precursor material for producing tungsten trioxide (WO3) particles through ultrasonic spray pyrolysis (USP) []. These WO3 particles are then subjected to a sulfurization process, ultimately leading to the formation of WS2 powder. Essentially, AMT is the starting point in a multi-step synthesis process.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[(3S,5S,8R,9S,10S,13S,14S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B1143375.png)










